Dichlofluanid
Description
Historical Trajectory and Evolution of Dichlofluanid Research
Research into this compound has evolved significantly since its introduction, driven by its initial applications and the subsequent need to understand its behavior and impact.
This compound was first introduced and marketed in 1964 by Bayer Company for use as a fungicide on plants. wikipedia.org Early research focused on its broad-spectrum activity against various fungal pathogens affecting fruits, vegetables, and ornamental plants. wikipedia.orginchem.org It was found to be effective against diseases such as apple scab (Venturia inaequalis), black spot, gray mold (Botrytis), and downy mildew. wikipedia.org Beyond agriculture, early applications also included its use as a wood preservative. wikipedia.org
Over time, the focus of this compound research has broadened. While its agricultural applications remained a key area, studies began to investigate its environmental fate, degradation pathways, and potential impacts. Research has explored its persistence in soil and water systems, noting its low aqueous solubility and volatility. herts.ac.uk The identification of its metabolite, N,N-dimethyl-N'-phenylsulfamide (DMSA), became important in understanding its breakdown in the environment. smolecule.com Furthermore, research has increasingly focused on its role and impact as an antifouling biocide in aquatic environments, particularly following the restriction of organotin compounds. mdpi.comaffrc.go.jp
Early Research and Initial Applications
Scope and Significance of this compound in Modern Science
This compound holds significance in modern science primarily through its applications in agriculture and as an antifouling agent, although its regulatory status has changed in some regions. wikipedia.orgnih.govmdpi.com
This compound has been widely used in agriculture to protect a variety of crops, including strawberries, grapes, apples, and pears, from fungal diseases. wikipedia.org Its effectiveness against a broad spectrum of fungi makes it a valuable tool in crop protection. ontosight.ai Research in this area has included studies on residue levels in crops after application and the development of analytical methods for their determination. researchgate.netinchem.org For instance, studies have investigated the degradation rates of this compound in lettuce plants under greenhouse conditions. researchgate.net
Table 1: this compound Residues in Lettuce (Example Data)
| Days After Last Application | This compound Level (mg/kg) |
| 7 | Below 10 |
Note: Data is illustrative and based on findings where levels were below a specific limit researchgate.net. Actual values vary depending on application rates and conditions.
In recent decades, this compound has been increasingly used as a booster biocide in antifouling paints for boat hulls. mdpi.comaffrc.go.jp This application became more prominent as alternatives to organotin compounds were sought due to environmental concerns. mdpi.comresearchgate.net Research in aquatic environments has focused on its occurrence, behavior, and potential effects on marine organisms. affrc.go.jpresearchgate.netresearchgate.net Studies have detected this compound in water and marine sediments, particularly in areas with high boating activity like marinas. affrc.go.jpresearchgate.netuoi.gr Research has also explored its degradation in marine systems and the persistence of its transformation products like DMSA. au.dk
Table 2: this compound Concentrations in Greek Marinas (Example Data)
| Location | Concentration Range (ng/L) | Mean Concentration (ng/L) |
| Marine sites | 24 - 284 | 36 - 186 |
| Chalkida | Highest observed | - |
Note: Data is based on a survey of antifouling biocides in Greek ports and marinas uoi.gr.
Research findings indicate that while this compound can degrade in water, its presence in aquatic environments and potential impact on non-target organisms remain areas of scientific investigation. researchgate.netau.dkresearchgate.net Studies have evaluated its toxicity to marine invertebrates, observing effects at various concentrations. mdpi.comresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGXGVFSMYFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041851 | |
| Record name | Dichlofluanid | |
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Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline] | |
| Record name | Dichlofluanid | |
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Solubility |
INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C). | |
| Record name | DICHLOFLUANID | |
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Vapor Pressure |
0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C | |
| Record name | Dichlofluanid | |
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| Record name | DICHLOFLUANID | |
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Color/Form |
WHITE POWDER, White, crystalline powder | |
CAS No. |
1085-98-9 | |
| Record name | Dichlofluanid | |
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| Record name | Dichlofluanid [BSI:ISO] | |
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| Record name | DICHLOFLUANID | |
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| Record name | Dichlofluanid | |
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| Record name | Dichlofluanid | |
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| Record name | DICHLOFLUANID | |
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| Record name | DICHLOFLUANID | |
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Melting Point |
105-105.6 °C | |
| Record name | DICHLOFLUANID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Ii. Mechanistic Investigations of Dichlofluanid Activity
Fungicidal Mechanisms of Action
Dichlofluanid acts as a foliar fungicide with protective, multi-site activity. herts.ac.uk It is known as a potent inhibitor of fungal spore germination. herts.ac.uk While the precise biochemical target sites can sometimes be unknown for certain fungicide groups, this compound is categorized under chemical multi-site inhibitors, group M04, along with tolylfluanid (B52280). frac.info This multi-site activity suggests that it interferes with multiple biochemical pathways within the fungal cell, making the development of resistance less likely compared to fungicides with single-site modes of action. frac.inforesearchgate.net
Cellular and Subcellular Targets in Fungal Pathogens
As a multi-site inhibitor, this compound is understood to impact various cellular and subcellular components within fungal pathogens. While specific detailed targets are not extensively highlighted in the provided information, its classification as a multi-site inhibitor implies interactions with fundamental cellular processes essential for fungal survival and growth. frac.info The disruption of fungal spore germination points towards interference with critical initial stages of fungal development. herts.ac.uk
Biochemical Pathways Disrupted by this compound
The multi-site nature of this compound's fungicidal action indicates that it disrupts multiple biochemical pathways. frac.info Although explicit details on all affected pathways are not provided, the general mechanism of multi-site inhibitors involves interference with various enzymes and metabolic processes necessary for fungal cellular function. This can include disruption of energy production, cell wall synthesis, or other vital processes, making it difficult for fungi to develop resistance through a single genetic mutation. researchgate.netacs.org
Biocidal Mechanisms of Action in Non-Target Organisms
Beyond its fungicidal applications, this compound functions as a biocide, notably in antifouling paints, leading to its presence in marine environments and subsequent investigation into its effects on non-target marine invertebrates. mdpi.comresearchgate.netresearchgate.netmdpi.com Studies have shown that this compound can exert toxic effects on a range of marine organisms. researchgate.netnih.gov
Immunosuppressive Effects on Marine Invertebrates
One of the significant toxic effects of antifoulants like this compound on marine invertebrates is immunosuppression. mdpi.comresearchgate.netresearchgate.netmdpi.comdntb.gov.ua This effect has been analyzed using in vitro short-term toxicity assays on haemocytes of marine invertebrates, such as the colonial ascidian Botryllus schlosseri. mdpi.comresearchgate.netresearchgate.netunipd.it
Impact on Haemocyte Functionality
This compound adversely affects the immunocyte lines (phagocyte and cytotoxic lines) of marine invertebrates after exposure to sublethal concentrations. mdpi.comresearchgate.netunipd.it Studies on Botryllus schlosseri haemocytes have demonstrated that this compound can lead to a decrease in both motility and phagocytosis. mdpi.comresearchgate.netunipd.itmdpi.com Furthermore, inhibition of pivotal enzymatic activities of phagocytes and cytotoxic cells has been observed at various concentrations. mdpi.comresearchgate.netunipd.itmdpi.com For example, a significant decrease in the enzymatic index of phenoloxidase activity, typical of the cytotoxic line, was detected at concentrations as low as 0.01 μM. mdpi.com Acid phosphatase activity, representative of the hydrolytic activity of the phagocytic line, also showed a significant decrease after exposure to this compound at 0.05 μM. mdpi.com
The impact on haemocyte functionality can be summarized in the following table based on findings in Botryllus schlosseri:
| This compound Concentration (μM) | Effect on Haemocyte Functionality |
| 0.01 | Inhibition of pivotal enzymatic activities mdpi.comresearchgate.netunipd.it |
| 0.05 | Decreased motility and phagocytosis mdpi.comresearchgate.netunipd.itmdpi.com |
| 0.05 | Significant decrease in acid phosphatase activity mdpi.com |
| 0.01 | Significant decrease in phenoloxidase activity mdpi.com |
Cellular Apoptosis and Morphological Changes
This compound has been shown to induce cellular apoptosis in marine invertebrate haemocytes. mdpi.comresearchgate.netunipd.itmdpi.comresearchgate.net This programmed cell death was revealed through assays such as the affinity assay for annexin-V, which detects phosphatidylserine (B164497) exposure on the outer cell membrane. mdpi.comresearchgate.net Apoptosis was observed starting from concentrations as low as 0.01 μM in Botryllus schlosseri haemocytes. mdpi.comresearchgate.net
In addition to apoptosis, morphological changes in haemocytes have been noted. At 0.01 μM, haemocytes developed spheroid cytoplasmic protrusions, referred to as apoptotic blebs. mdpi.comresearchgate.net At a concentration of 0.05 μM, a significant decrease in the percentage of amoeboid phagocytes was observed. mdpi.com These phagocytes underwent volume shrinkage and withdrew their pseudopods, resulting in a spherical, motionless shape. mdpi.com This phenomenon was reported as irreversible, with cells not recovering their original morphology even after washing. mdpi.com The TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis, also revealed a significant increase in apoptotic cells with fragmented DNA after exposure to 0lo.05 μM this compound. mdpi.comresearchgate.net
The effects of this compound on haemocyte morphology and apoptosis are summarized below:
| This compound Concentration (μM) | Cellular Effect |
| 0.01 | Induction of apoptosis (phosphatidylserine exposure) mdpi.comresearchgate.net |
| 0.01 | Development of apoptotic blebs mdpi.comresearchgate.net |
| 0.05 | Increased apoptotic cells with fragmented DNA (TUNEL assay) mdpi.comresearchgate.net |
| 0.05 | Decrease in amoeboid phagocytes mdpi.com |
| 0.05 | Phagocyte shrinkage and loss of pseudopods mdpi.com |
Alterations in Phagocytosis and Motility
Studies on the colonial ascidian Botryllus schlosseri have demonstrated that this compound can adversely affect the functionality of immunocytes, specifically impacting phagocytes. Exposure to sublethal concentrations of this compound, such as 0.05 μM (16.65 μg/L), has been shown to induce cell shrinkage and a decrease in both motility and phagocytosis in haemocytes. mdpi.comresearchgate.netmdpi.comresearchgate.netunipd.it Phagocytes are characterized by their amoeboid movements facilitated by pseudopods, which are crucial for chemotaxis and engulfing foreign material. mdpi.comresearchgate.net Following exposure to 0.05 μM this compound, a significant reduction in the percentage of amoeboid phagocytes was observed. mdpi.comresearchgate.net These affected phagocytes exhibited volume shrinkage and withdrew their pseudopods, resulting in a spherical, motionless shape. mdpi.comresearchgate.net The ability of phagocytes to engulf target particles, such as yeast cells, was also significantly decreased starting at a concentration of 0.05 μM. researchgate.net
Inhibition of Enzymatic Activities
This compound has been found to inhibit pivotal enzymatic activities in the immunocytes of B. schlosseri. mdpi.comresearchgate.netmdpi.comunipd.it At concentrations as low as 0.01 μM (3.33 μg/L), inhibition of important enzymes in both phagocytic and cytotoxic cell lines occurred. mdpi.comresearchgate.netunipd.it Phenoloxidase, an enzyme characteristic of the cytotoxic line (morula cells) and involved in inflammatory and rejection reactions, showed a significant decrease in activity starting from the lowest tested concentration of 0.01 μM. mdpi.com In the phagocytic line, acid phosphatase activity, well-represented in lysosomes and phagosomes, exhibited a significant decrease after exposure to 0.05 μM this compound. mdpi.com this compound is also known to bind with thiol groups, including glutathione (B108866), which can lead to the inhibition of mitochondrial respiration and lipid peroxidation. sigmaaldrich.com Furthermore, this compound, along with related fungicides like captan (B1668291) and captafol, has been identified as a potent inhibitor of chitin (B13524) synthetase in Tribolium species. capes.gov.br It is also described as a thiol group modulating enzyme inhibitor. wipo.int
Induction of Oxidative Stress
This compound exposure has been linked to the induction of oxidative stress. mdpi.comresearchgate.netunipd.itresearchgate.net In B. schlosseri haemocytes, exposure to the highest tested concentration of 0.1 μM (33.3 μg/L) increased glutathione oxidation, leading to stress conditions. mdpi.comresearchgate.netunipd.it Reduced glutathione (GSH) is crucial for protecting cells against oxidative risks, and a significant loss of GSH observed in exposed haemocytes could be an indirect cause of apoptosis induction. mdpi.com Studies on the brown mussel Perna perna exposed to this compound also demonstrated considerable induction of oxidative imbalance. researchgate.net Exposure at NOEC (No Observed Effect Concentration) values (0.006 μg L⁻¹ for juveniles and 0.074 μg L⁻¹ for adults) and 1/10 LC50 values increased intracellular concentrations of malondialdehyde and glutathione, as well as the enzymatic activities of catalase and superoxide (B77818) dismutase. researchgate.net Conversely, exposure at LC50 values decreased the values of oxidative parameters. researchgate.net Treatment with organochlorine fungicides, including this compound, has been shown to induce cytotoxicity and lipid peroxidation in isolated rat hepatocytes. tci-thaijo.org
Effects on Cell Proliferation and Viability
This compound affects cell proliferation and viability across various cell types. unipd.itscielo.brunit.noresearchgate.net
In Vitro Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound using various cell lines and assays. unipd.itscielo.brresearchgate.net Assays on B. schlosseri haemocytes exposed to concentrations ranging from 10 to 250 μM (3332 to 83,300 μg/L) were conducted to determine the median lethal concentration (LC50). mdpi.com While some studies on shellfish reported LC50 values between 14 and 25 µM after 48-hour exposure, an LC50 value for B. schlosseri haemocytes was not established under the tested conditions, similar to other biocides like diuron (B1670789) and Irgarol 1051. mdpi.com However, this compound did induce haemocyte apoptosis at 0.05 μM. mdpi.comresearchgate.netunipd.it In mammalian cell cultures, this compound caused concentration-dependent suppression of proliferative activity. d-nb.info RK13 cells were particularly sensitive, showing significant suppression of proliferation at concentrations ranging from 10⁻¹ to 10⁻⁴ M, with an IC50 of 10⁻⁴.⁵⁶ M. d-nb.info Another study noted a significant cytotoxic effect of this compound at a concentration of 10⁻¹ M in ovine peripheral leukocytes, with a more pronounced immunotoxic effect observed when lymphocyte cultures were stimulated with phytohemagglutinin (PHA). scielo.brd-nb.info
Concentration-Dependent Suppression of Proliferative Activity
This compound exhibits a concentration-dependent suppression of proliferative activity in various cell cultures. scielo.brd-nb.info In animal-derived cell cultures, including RK13 cells, this compound significantly suppressed proliferation in a concentration-dependent manner. d-nb.info The sensitivity varied among cell lines, with RK13 cells being among the most sensitive. d-nb.info
Synergistic Interactions with Other Biocides
The potential for synergistic interactions between this compound and other biocides has been investigated, particularly in the context of antifouling formulations. unipd.itresearchgate.net Studies evaluating the cellular toxicity of common antifouling biocides, individually and in combination, have shown that the combination of DCOIT (4,5-dichloro-2-octyl-3(2H)-isothiazolone) and this compound exhibited a synergistic effect on cell proliferation in EPC cell lines. researchgate.netresearchgate.net Environmentally relevant concentrations of the DCOIT + this compound combination also affected cell proliferation rates. researchgate.netresearchgate.net This suggests that mixtures of biocides, even at concentrations where individual components might have limited effects, can interact synergistically, potentially enhancing their adverse impacts on non-target organisms. researchgate.netresearchgate.net
Here is a table summarizing some of the research findings on the effects of this compound:
| Effect | Organism/Cell Type | Concentration(s) Tested | Key Finding | Source |
| Decreased Motility and Phagocytosis | Botryllus schlosseri haemocytes | 0.05 μM (16.65 μg/L) | Induced cell shrinkage and decreased motility and phagocytosis. | mdpi.comresearchgate.netunipd.it |
| Inhibition of Enzymatic Activities | Botryllus schlosseri immunocytes | 0.01 μM (3.33 μg/L) | Inhibited pivotal enzymatic activities in phagocytes and cytotoxic cells. | mdpi.comresearchgate.netunipd.it |
| Increased Glutathione Oxidation | Botryllus schlosseri haemocytes | 0.1 μM (33.3 μg/L) | Led to stress conditions. | mdpi.comresearchgate.netunipd.it |
| Oxidative Imbalance | Perna perna | NOEC, 1/10 LC50, LC50 | Induced oxidative imbalance; effects varied with concentration. | researchgate.net |
| Cytotoxicity (in vitro) | RK13 cells | 10⁻¹ to 10⁻⁴ M | Concentration-dependent suppression of proliferative activity. | d-nb.info |
| Cytotoxicity (in vitro) | Ovine peripheral leukocytes | 10⁻¹ M | Significant cytotoxic effect, enhanced with PHA stimulation. | scielo.br |
| Synergistic effect on cell proliferation | EPC cell line | In combination with DCOIT | Enhanced inhibitory effect on cell proliferation. | researchgate.netresearchgate.net |
Iii. Environmental Fate and Transport Research
Degradation Pathways and Kinetics in Environmental Compartments
Dichlofluanid undergoes degradation through various processes, including photodegradation, hydrolysis, and biodegradation, with varying kinetics depending on the environmental matrix. nih.govchemicalbook.compjoes.cominchem.orginchem.orgresearchgate.netherts.ac.ukresearchgate.net
Photodegradation in Aqueous Solutions
Photodegradation is a significant pathway for the transformation of this compound in water. Studies have shown that this compound is light-sensitive. nih.govchemicalbook.cominchem.org In aqueous solution, this compound has been reported to have a photolytic half-life of about 10 hours when exposed to a mercury vapour lamp. inchem.org Under simulated solar irradiation in aqueous suspensions with titanium dioxide (TiO2) as a photocatalyst, complete disappearance of this compound was observed within 20 minutes. researchgate.net Photodegradation in natural waters (sea, river, and lake water) and distilled water has been investigated, with half-lives varying between 8 and 83 hours under natural sunlight or artificial solar irradiation. nih.gov The presence of dissolved organic matter (DOM) can inhibit the photolysis reaction. nih.gov Photodegradation in aqueous media follows first-order reaction kinetics. nih.gov
Hydrolytic Degradation
Hydrolysis is a rapid degradation process for this compound, particularly in alkaline conditions. nih.govchemicalbook.cominchem.orgresearchgate.netresearchgate.netunipd.it this compound is described as highly unstable in the water phase due to rapid hydrolysis. researchgate.netunipd.itmdpi.com The rate of hydrolysis is pH-dependent. At 22 °C, the hydrolytic DT50 (time for 50% degradation) is reported as >15 days at pH 4, >18 hours at pH 7, and <10 minutes at pH 9. chemicalbook.com Another study indicated rapid decomposition at pH 7 and 20 °C, with only 25-30% remaining after 40 hours. inchem.org The hydrolysis constant at 20 °C and pH 7 was determined to be 7.5 x 10⁻⁶/sec. inchem.org In coastal water, this compound has been shown to hydrolyze completely within 24 hours. researchgate.net
The hydrolytic degradation of this compound leads to the formation of N',N'-dimethyl-N-phenylsulfamide (DMSA) and other products. nih.govchemicalbook.comresearchgate.net
Biodegradation in Soil and Water Systems
This compound is expected to biodegrade in both soil and water based on limited data. nih.gov It is considered not persistent in most soil or aquatic systems. herts.ac.uk However, its persistence can vary depending on the specific environmental compartment, being more persistent in marine sediments compared to the water phase or soil. researchgate.netunipd.itmdpi.com
In soil, this compound has been shown to be lost due to mineralization. nih.gov Soil residues have been reported to degrade rapidly and extensively to CO2 and extractable products. inchem.org In one study, after 63 days, 98.5% of applied radioactivity evolved as 14C-CO2, with only 0.80% remaining as extractable products. inchem.org
In water/sediment systems, this compound rapidly hydrolyzes. researchgate.net While this compound itself degrades relatively quickly in water, its hydrolysis product, DMSA, shows limited biodegradation. researchgate.netau.dk
Microbial activity is considered a major process involved in the degradation of some organic compounds in the environment. pjoes.comunesp.br While specific detailed microbial degradation pathways for this compound are not extensively detailed in the provided snippets, it is indicated that biodegradation occurs in soil and water systems. nih.govinchem.orgresearchgate.netscbt.com The degradation of this compound is influenced by factors including microbial activity. researchgate.net
Formation and Persistence of Degradation Products
The degradation of this compound results in the formation of several transformation products. nih.govinchem.orgherts.ac.uknih.govscielo.br The principal degradation product is N,N-dimethyl-N′-phenyl-sulphanilamide (DMSA). nih.govinchem.orginchem.orgresearchgate.netherts.ac.ukmdpi.comresearchgate.net Other reported degradation products include dichlorofluoromethane, N-(dichlorofluoromethylthio) aniline, and aniline. researchgate.netnih.govunipd.itmdpi.com In aqueous solutions under UV light, products such as phenyl isocyanate, phenyl isothiocyanate, and dimethylamidosulfonyl chloride have also been identified. chemicalbook.comresearchgate.netinchem.org An unidentified polar photoproduct was also reported during aqueous photolysis. inchem.org
The persistence of these degradation products varies. While this compound degrades relatively quickly in water and soil, some of its transformation products, particularly DMSA and its subsequent degradation product N,N-dimethylsulfamide (N,N-DMS), can be more persistent. researchgate.netresearchgate.netmdpi.comau.dkresearchgate.net
N,N-dimethyl-N′-phenyl-sulphanilamide (DMSA) (PubChem CID: 71414) is a primary hydrolysis and metabolic degradation product of this compound. nih.govchemicalbook.cominchem.orgherts.ac.ukresearchgate.net DMSA has been detected in various environmental compartments, including water and marine sediment. researchgate.net
Research indicates that DMSA itself shows limited biodegradation. researchgate.netau.dk In water/sediment systems, DMSA can degrade quantitatively to form N,N-dimethylsulfamide (N,N-DMS) in marine systems. researchgate.net N,N-DMS is considered persistent in marine systems and may have a half-life exceeding 1000 days in water-sediment systems. researchgate.net DMSA has been shown to transform abiotically into N,N-dimethylsulfamide (N,N-DMS). au.dk
The persistence of DMSA in natural waters has also been studied. Its photodegradation rates in coastal water were found to be higher than in seawater or deionized water. researchgate.net The measured half-life of DMSA in natural waters was reported as 23 days, which is considerably slower than the degradation of this compound. researchgate.net
Data on the persistence of this compound and DMSA from various studies are summarized in the table below:
| Compound | Environmental Compartment | Process | Half-life/Persistence Data | Source |
| This compound | Atmosphere | Reaction with •OH | ~1 day | nih.gov |
| This compound | Aqueous Solution | Photolysis | ~10 hours (Mercury vapour lamp) | inchem.org |
| This compound | Aqueous Solution | Photodegradation | 8-83 hours (Natural/Artificial sunlight) | nih.gov |
| This compound | Aqueous Suspension (TiO2) | Photocatalysis | 20 minutes (Simulated solar irradiation) | researchgate.net |
| This compound | Water | Hydrolysis | >15 days (pH 4, 22°C), >18 hours (pH 7, 22°C), <10 minutes (pH 9, 22°C) | chemicalbook.com |
| This compound | Water (pH 7, 20°C) | Hydrolysis | Rapid, 25-30% remaining after 40 hours | inchem.org |
| This compound | Coastal Water | Hydrolysis | Complete within 24 hours | researchgate.net |
| This compound | Natural Seawater | Hydrolysis | ~53 hours | researchgate.net |
| This compound | Bioassays (Water) | Degradation | ~18 hours | researchgate.net |
| This compound | Soil | Biodegradation | Not persistent in most soil systems | herts.ac.uk |
| This compound | Soil I | Mineralization | 74.0% 14CO2 evolved after 31 days | inchem.org |
| This compound | Soil II | Mineralization | 92.7% 14CO2 evolved after 31 days | inchem.org |
| This compound | Greenhouse Cherry Tomato | Dissipation | 2.2-3.5 days | researchgate.net |
| This compound | Marine Sediments | Persistence | More persistent than in water/soil | researchgate.netunipd.itmdpi.com |
| DMSA | Natural Waters | Photodegradation | 23 days | researchgate.net |
| DMSA | Marine Systems | Biodegradation | Limited biodegradation | researchgate.netau.dk |
| N,N-DMS | Marine Systems | Persistence | Persistent, possibly >1000 days (water-sediment system) | researchgate.net |
Table: Degradation and Persistence Data for this compound and its Metabolites
Thiazolidine-2-thione-4-carboxylic acid (TTCA)
Environmental Distribution and Persistence
The distribution and persistence of this compound and its metabolites in the environment are influenced by factors such as degradation rates, sorption to matrices like soil and sediment, and potential for volatilization.
This compound and its metabolite DMSA have been detected in aquatic environments, including seawater and marine sediments, particularly in areas with high boating activity such as marinas nih.govherts.ac.uk. Studies monitoring Greek marinas, for instance, found DMSA in seawater at concentrations ranging from below the limit of detection (3 ng/L) up to 36 ng/L nih.gov. While this compound is known for its high hydrolytic degradation rate and was not detected in seawater samples in some studies, its presence has been noted in sediments from harbors and coastal areas nih.gov. This compound is generally found to be rapidly removed from the water column and is less persistent in water compared to some other biocides. However, it can be more persistent in marine sediments.
The interaction of this compound with soil and sediment matrices through sorption and desorption processes plays a crucial role in its mobility and persistence. Based on estimated organic carbon partitioning coefficient (Koc) values, this compound is suggested to have low mobility in soil. This indicates a tendency for this compound to adsorb to soil particles, limiting its potential for leaching into groundwater. Sorption of organic contaminants in soil and sediment can be influenced by factors such as organic carbon content and the presence of suspended matter. Studies on other compounds suggest that sorption can be enhanced by increased suspended matter. While specific detailed data tables on this compound's sorption and desorption dynamics were not extensively available in the provided snippets, the estimated Koc value suggests a significant affinity for organic matter in soil and sediment.
The potential for this compound to volatilize from water surfaces is considered low. Based on its estimated Henry's Law constant, volatilization from water surfaces is not expected to be an important environmental fate process. This suggests that once present in water bodies, this compound is unlikely to readily transfer to the atmosphere through volatilization. Estimated volatilization half-lives from model water bodies further support this, with values of approximately 100 days for a model river and 730 days for a model lake.
Compound Names and PubChem CIDs
| Compound | PubChem CID |
| This compound | 14145 |
| Thiazolidine-2-thione-4-carboxylic acid | 3034757 |
| N,N-Dimethylaminosulfanilide | 78441 |
Data Tables
While detailed quantitative data tables for all aspects of this compound's environmental fate were not consistently available across the search results, some key findings regarding occurrence and persistence can be summarized qualitatively or with limited data points as found.
Occurrence of DMSA in Seawater nih.gov
| Location | DMSA Concentration Range (ng/L) |
| Greek Marinas | <3 to 36 |
Persistence in Water Column
| Biocide | Persistence in Water Column |
| This compound | Less Persistent |
| Irgarol 1051 | Persistent |
| Diuron (B1670789) | Persistent |
| Chlorothalonil | Rapidly Removed |
| Sea-Nine 211 | Rapidly Removed |
Note: The data presented in the tables are derived from the provided search snippets and represent findings from specific studies. Environmental concentrations and persistence can vary significantly based on location, time, and specific environmental conditions.
Iv. Ecotoxicological Investigations of Dichlofluanid
Aquatic Ecotoxicity Research
Investigations into the aquatic ecotoxicity of dichlofluanid are particularly relevant due to its potential entry into aquatic systems via agricultural runoff and its direct use in marine antifouling coatings. mdpi.comwikipedia.org this compound is characterized by its high toxicity to aquatic organisms and its capacity to induce long-term adverse effects in these environments. scbt.comcpachem.com
Effects on Marine Invertebrates (e.g., Ascidians, Shellfish, Copepods, Amphipods)
Marine invertebrates are susceptible to the effects of contaminants such as this compound due to their close association with potentially contaminated water and sediments. mdpi.com Research has explored the effects of this compound on various marine invertebrate species, including sea urchins, copepods, mussels, and ascidians. researchgate.netresearchgate.netnih.govnih.govnih.gov
Acute and Chronic Toxicity Endpoints
Acute and chronic toxicity studies have been conducted to establish the concentrations at which this compound elicits adverse effects on marine invertebrates. In studies with sea urchin embryos (Echinometra lucunter), toxicity was observed at concentrations as low as 1 µg/L, with the estimated effective concentration causing effects in 50% of organisms (EC50-40h) being 198.5 µg/L. researchgate.netresearchgate.net For the copepod Nitocra sp., toxicity commenced at 100 µg/L, and the EC50-7d was determined to be 566.4 µg/L. researchgate.netresearchgate.net Juvenile mysids (Neomysis awatschensis) demonstrated greater sensitivity to acute exposure (96 h), with an LC50 of 3.1 µg/L, in contrast to adult mysids which had an LC50 of 24.5 µg/L. nih.gov Chronic exposure of juvenile mysids to the no observable effect concentration (NOEC) for a period of 4 weeks resulted in a significant reduction in their survival rate. nih.gov
Studies focusing on shellfish have reported 48-hour LC50 values ranging from 4800 to 8200 µg/L across four different species. mdpi.com The copepod Acartia tonsa exhibited EC10 and EC50 values of 1000 and 11.7 µg/L, respectively. researchgate.net In toxicity tests with the mussel Mytilus edulis, the sea-urchin Paracentrotus lividus, and the ascidian Ciona intestinalis, this compound effective concentrations (EC10 and EC50) impacting embryogenesis success, larval growth, and larval settlement ranged from 95-830 nM and 244-4311 nM, respectively. nih.gov
The following table summarizes some acute and chronic toxicity endpoints for marine invertebrates:
| Organism | Endpoint | Concentration (µg/L) | Duration | Source |
| Echinometra lucunter | Toxicity | 1 | - | researchgate.netresearchgate.net |
| Echinometra lucunter | EC50 | 198.5 | 40h | researchgate.netresearchgate.net |
| Nitocra sp. | Toxicity | 100 | - | researchgate.netresearchgate.net |
| Nitocra sp. | EC50 | 566.4 | 7d | researchgate.netresearchgate.net |
| Neomysis awatschensis (Juvenile) | LC50 | 3.1 | 96h | nih.gov |
| Neomysis awatschensis (Adult) | LC50 | 24.5 | 96h | nih.gov |
| Neomysis awatschensis (Juvenile) | NOEC | 0.006 | - | nih.gov |
| Neomysis awatschensis (Adult) | NOEC | 0.074 | - | nih.gov |
| Shellfish (4 species) | LC50 | 4800-8200 | 48h | mdpi.com |
| Acartia tonsa | EC10 | 1000 | - | researchgate.net |
| Acartia tonsa | EC50 | 11.7 | - | researchgate.net |
| Mytilus edulis, Paracentrotus lividus, Ciona intestinalis | EC10 | 95-830 (nM) | - | nih.gov |
| Mytilus edulis, Paracentrotus lividus, Ciona intestinalis | EC50 | 244-4311 (nM) | - | nih.gov |
Sublethal Effects on Physiological Parameters
In addition to causing mortality, this compound can induce sublethal effects on the physiological functions of marine invertebrates. Studies on the colonial ascidian Botryllus schlosseri revealed that exposure to sublethal concentrations of this compound negatively impacted both phagocytic and cytotoxic immunocyte lines. mdpi.comunipd.it A concentration of 0.05 µM (equivalent to 16.65 µg/L) induced haemocyte apoptosis and cell shrinkage, leading to decreased motility and phagocytosis. mdpi.comunipd.it Exposure to a lower concentration of 0.01 µM (3.33 µg/L) inhibited key enzymatic activities within phagocytes and cytotoxic cells. mdpi.comunipd.it At a concentration of 0.1 µM (33.3 µg/L), this compound increased glutathione (B108866) oxidation, indicative of cellular stress. mdpi.comunipd.it
In the brown mussel Perna perna, exposure to a concentration as low as 0.1 µg/L, considered environmentally relevant, resulted in a reduction in byssus biomass and water content. nih.gov Higher concentrations led to an acute increase in oxygen consumption. nih.gov Oxidative stress responses, including alterations in ACAP levels and antioxidant enzyme activities, were observed in the digestive glands and gills of these mussels. nih.gov Juvenile mysids exposed to NOEC and 1/10 LC50 concentrations experienced oxidative imbalance, characterized by elevated levels of malondialdehyde and glutathione, and modified enzymatic activities of catalase and superoxide (B77818) dismutase. nih.gov Exposure to the LC50 concentration decreased these oxidative parameters and significantly reduced acetylcholinesterase activity. nih.gov Chronic exposure at the NOEC also resulted in notable growth retardation and a decrease in the number of newborn mysids in subsequent generations. nih.gov
Effects on Aquatic Organisms (General)
This compound is categorized as very toxic to aquatic life, with the potential for long-lasting adverse effects. scbt.comcpachem.com While comprehensive data across a broad spectrum of general aquatic organisms were not extensively detailed in the provided information, the observed high toxicity to various marine invertebrates suggests a wider impact on aquatic ecosystems. herts.ac.uk Comparative toxicity studies with other antifouling biocides have positioned this compound as moderately toxic to tested aquatic species, demonstrating toxicity levels comparable to those of tributyltin (TBT), a previously used and highly toxic antifouling agent. nih.govresearchgate.net
Influence of Environmental Factors on Ecotoxicity (e.g., Organic Matter Content in Sediments)
Environmental parameters can significantly influence the ecotoxicity of this compound, particularly within sediment matrices. This compound exhibits a tendency to associate with particulate matter and forms strong bonds with clay sediments. mdpi.com Its degradation is influenced by factors such as the quantity of organic matter, pH, and light exposure. researchgate.net
Research evaluating sediment toxicity to the amphipod Tiburonella viscana indicated significant effects at this compound concentrations of 1000 ng/g. researchgate.netresearchgate.net Importantly, sediments with elevated organic matter content showed increased toxicity to these amphipods. researchgate.netresearchgate.net This suggests that the presence and amount of organic matter in sediments can affect the bioavailability and, consequently, the toxicity of this compound to benthic organisms. researchgate.netresearchgate.net Studies involving bivalves exposed to contaminated sediment also reported more pronounced changes in biomarkers in sediments containing higher levels of organic matter. secure-platform.com While the complexation of some contaminants with organic matter can reduce their toxicity, the interaction between organic matter and organic contaminants like this compound can vary and may potentially enhance toxicity in certain instances. nih.gov
Terrestrial Ecotoxicity Research
Available data includes information on the toxicity of this compound to soil organisms and soil processes. rivm.nlresearchgate.net Environmental risk limits for soil have been established directly based on these terrestrial toxicity data. rivm.nlresearchgate.net this compound is not considered persistent in most soil systems. herts.ac.uk Its estimated Koc value suggests low mobility in soil, and limited data indicate that it is expected to undergo biodegradation in soil. nih.gov
Impact on Soil Organisms (e.g., Worms)
Earthworms are crucial soil organisms that influence soil structure and the breakdown of organic and inorganic matter researchgate.net. Due to their constant contact with soil particles through their permeable skin and digestive tract, earthworms are significantly affected by pollutants in the soil researchgate.net. Several earthworm protocols are accepted for assessing the effects of soil chemicals on soil organisms . Studies on the effects of pesticides on non-target soil organisms like earthworms are important because these chemicals can threaten earthworm abundance and populations .
While specific detailed research findings on the impact of this compound directly on earthworms in the provided search results are limited, the general toxicity information indicates it is moderately to highly toxic to worms herts.ac.uk. Research on other pesticides, such as the organophosphate Dichlorovos, has shown significant effects on the growth, reproduction, and avoidance behavior of the earthworm Eisenia foetida, highlighting the sensitivity of these organisms to chemical exposure . A decrease in earthworm weight was observed at various concentrations of Dichlorovos, and reproduction and avoidance behavior were significantly affected . These parameters can serve as useful indicators for assessing the sublethal effects of pesticides on non-target soil organisms like earthworms .
Toxicity data for soil organisms are sometimes scarce, with acute studies on earthworms being among the limited data available for some compounds oekotoxzentrum.chadmin.ch. Standardized earthworm avoidance tests are conducted to determine effect concentrations of substances in soil oekotoxzentrum.ch.
Non-Target Organism Risk Assessment
Ecological risk assessment for pesticides evaluates the potential impact of these substances on non-target organisms, including terrestrial and aquatic animals and plants epa.gov. This process combines information from toxicity tests (ecological effects) and exposure information to understand the relationship between effects and stressors epa.gov. Before a pesticide is sold, its safety to terrestrial and aquatic organisms is evaluated based on laboratory and field studies examining ecological effects/toxicity and chemical fate and transport epa.gov.
Risk assessment for non-target soil organisms in the context of plant protection products involves comparing the toxicity of the substance or formulation with the predicted exposure concentration in soil (PECsoil) baes.gv.at. The critical level for effects on soil microorganisms is set at ±25% effect after 100 days baes.gv.at. For earthworms and other soil macro-organisms, risk assessment follows specific guidance documents, and sublethal testing of earthworms is required baes.gv.at.
This compound has been included in environmental risk assessments, particularly in the context of antifouling biocides researchgate.netvliz.be. While some studies suggest that current environmental concentrations of this compound may not represent a risk in certain marine environments, its high toxicity to non-target organisms is a consideration researchgate.net.
Species Sensitivity Distributions
Species Sensitivity Distributions (SSDs) are a tool used in ecological risk assessment to determine concentrations of a substance that are unlikely to adversely affect a large percentage of species in a community epa.govmdpi.comcanada.ca. SSDs are constructed by compiling toxicity data for a range of species exposed to a chemical and fitting a statistical distribution to the data epa.govmdpi.com. This allows for the estimation of a hazardous concentration for a certain percentage of species, such as the HC5, which represents the concentration at which 5% of species may be potentially affected mdpi.com.
The SSD approach is used when toxicity data for a substance are available for a broad range of aquatic species representing multiple categories canada.ca. The 5th percentile of the fitted SSD curve is often used to derive predicted no-effect concentrations (PNECs) or water quality guidelines mdpi.comcanada.ca.
While the provided search results mention SSDs in the context of ecological risk assessment and other biocides or contaminants like copper, a specific SSD for this compound based on detailed toxicity data across various species was not found within the provided snippets epa.govmdpi.comcanada.caresearchgate.net. However, the principle of SSDs is a standard approach for characterizing the sensitivity distribution of different species to a toxicant mdpi.com.
Risk Characterization Ratios
The risk characterization ratio (RCR), also known as the risk quotient (RQ), is calculated to assess ecological risk by comparing the measured or predicted environmental concentration (MEC or PEC) of a substance to a toxicological threshold, such as the Predicted No Effect Concentration (PNEC) vliz.betaylorandfrancis.com. The formula is typically RCR = MEC/PNEC or PEC/PNEC vliz.betaylorandfrancis.com. A risk is generally considered negligible when the RCR is lower than one taylorandfrancis.com.
PNECs are derived from toxicity data, often by dividing the No Observed Effect Concentration (NOEC) from the most sensitive species by an assessment factor taylorandfrancis.com. The magnitude of the assessment factor depends on the amount and type of toxicity data available taylorandfrancis.com.
This compound has been included in studies calculating risk characterization ratios, particularly in the assessment of antifouling biocides in marine sediments vliz.be. These studies measure the concentrations of biocides in environmental samples and compare them to derived PNECs to assess the potential risk to the environment vliz.be. One study comparing the toxicity of several biocides found that this compound had a similar Predicted No Effect Concentration (PNEC) value to Diuron (B1670789) taylorandfrancis.com.
V. Analytical Methodologies for Dichlofluanid Quantification and Detection
Sample Preparation Techniques
Sample preparation is a critical stage in the analysis of dichlofluanid, aiming to isolate the compound from complex matrices and remove interfering substances. enea.it
Extraction Methods (e.g., Dispersive Solid-Phase Extraction, QuEChERS)
Dispersive Solid-Phase Extraction (d-SPE) and methods derived from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are widely used for the extraction of pesticide residues, including this compound, from various samples like fruits and vegetables. nih.goviaea.orgrestek.comnih.gov The QuEChERS method involves a two-step process: initial extraction and partitioning using an organic solvent (such as acetonitrile) and a salt solution, followed by a d-SPE clean-up step. iaea.orgrestek.com
In a typical d-SPE extraction for this compound, a homogenized sample is extracted with a mixture of organic solvents, such as acetone-ethyl acetate (B1210297). nih.govresearchgate.net Salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) are added to induce liquid-liquid partitioning, effectively transferring the analyte into the organic phase while separating water and other polar co-extractives. nih.goviaea.org For instance, a method for determining this compound in vegetables used acetone-ethyl acetate (1:1, v/v) for extraction, followed by the addition of MgSO4 and NaCl. nih.gov
Clean-up Procedures (e.g., Primary Secondary Amine, Graphitized Carbon Black)
Following the extraction, clean-up procedures are employed to remove matrix interferences that could affect the analytical detection. d-SPE often utilizes various sorbents for this purpose. nih.goviaea.org
Primary Secondary Amine (PSA) is a common sorbent used to remove organic acids, sugars, anthocyanins, and other plant phenols. nih.goviaea.org Graphitized Carbon Black (GCB) is effective in removing pigments, particularly chlorophylls, due to its planar structure. nih.goviaea.orgobrnutafaza.hr Anhydrous magnesium sulfate is also included in clean-up mixtures to remove residual water from the organic extract. nih.goviaea.org
A method for this compound analysis in vegetables utilized a clean-up step with a combination of 350 mg PSA, 50 mg GCB, and 500 mg MgSO4 for a 10-mL organic layer. nih.gov The choice and amount of sorbents can be adjusted based on the specific matrix and the types of interferences present. nih.gov
Considerations for Degradation during Extraction
This compound is known to be susceptible to degradation during sample preparation, particularly in the presence of basic conditions. eurl-pesticides.euquechers.euthermofisher.cnsci-hub.se It can rapidly hydrolyze in extracts at basic pH. eurl-pesticides.eu Studies have shown that the exposure time of this compound to PSA, which can remove organic acids, can be a critical factor during clean-up, with recovery values decreasing as clean-up time increases. eurl-pesticides.eu
To minimize the degradation of base-sensitive pesticides like this compound, acidification of the cleaned-up extracts is recommended. quechers.euthermofisher.cnsci-hub.se Adding an acidic solution, such as formic acid, to the extract after d-SPE clean-up can help stabilize these compounds by maintaining a low pH. quechers.euthermofisher.cnsci-hub.se For example, acidifying extracts directly after d-SPE has been shown to minimize the degradation of base-sensitive pesticides, including this compound. thermofisher.cn Applying cold centrifugation during the clean-up process can also help improve recoveries. eurl-pesticides.eu
Chromatographic and Spectrometric Detection Methods
Chromatographic techniques coupled with mass spectrometry are the primary methods for the separation, identification, and quantification of this compound residues. nih.govenea.it
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the detection of this compound residues. nih.govresearchgate.netresearchgate.netnih.govnih.gov GC provides efficient separation of the analyte from other compounds in the extract, while MS provides accurate structural information for identification and quantification. nih.govresearchgate.net GC-MS has been successfully applied for the determination of this compound in various matrices, including vegetables and air samples. nih.govresearchgate.netresearchgate.netnih.govnih.gov
A method utilizing GC-MS for this compound determination in vegetables reported good linearity over a concentration range of 0.02–2.00 mg/L with a correlation coefficient of 0.9994. nih.govresearchgate.netnih.gov The limit of detection (LOD) was 0.13 µg/kg, and the limit of quantification (LOQ) was 0.43 µg/kg. nih.govresearchgate.netnih.gov Recoveries in spiked vegetable samples ranged from 73.3% to 116.7% with relative standard deviations between 4.1% and 22.3%. nih.govresearchgate.netnih.gov
GC-MS systems equipped with advanced ionization sources and tandem mass spectrometry (GC-MS/MS) offer enhanced sensitivity and selectivity for ultra-low level pesticide residue analysis. thermofisher.cnacs.org
Ultra High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS-MS)
Ultra High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS-MS) is another sensitive and selective technique employed for the analysis of this compound. nih.govresearchgate.net UPLC offers faster separation times and higher resolution compared to conventional HPLC. mdpi.commdpi.com Coupling with tandem mass spectrometry (MS/MS) provides increased specificity and lower detection limits by monitoring specific fragmentation transitions of the analyte. mdpi.commdpi.com
UPLC-MS/MS is suitable for the analysis of a wide range of pesticides, including those that may be less amenable to GC analysis due to volatility or thermal stability issues. acs.org While the provided search results specifically mention UPLC-MS-MS as a method for this compound analysis nih.govresearchgate.net, detailed research findings specifically for this compound analysis using UPLC-MS/MS were not as extensively detailed as those for GC-MS in the provided snippets. However, UPLC-MS/MS methods generally involve chromatographic separation on a suitable column (e.g., C18) using a mobile phase, followed by detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. mdpi.comatauni.edu.tr This approach allows for high-throughput analysis and accurate quantification of analytes even at low concentrations. mdpi.commdpi.com
Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a widely used technique for the analysis of electronegative compounds, including many pesticides like this compound. GC-ECD offers high sensitivity and selectivity for such compounds, enabling their detection at very low concentrations researchgate.netmdpi.com. Capillary GC with ECD has been extensively used for determining organochlorine pesticides due to its high sensitivity and widespread availability compared to more selective methods like mass spectrometry researchgate.net.
In a study evaluating a method to analyze this compound in greenhouse air, GC-ECD was employed alongside GC-MS researchgate.net. Different solid sorbents were investigated for sampling, and both Soxhlet extraction and solvent desorption with sonication were compared for pesticide desorption from these sorbents researchgate.net. GC-ECD was also used in a multi-residue method for determining pesticides, including this compound, in water samples after solid phase extraction (SPE) tandfonline.comtandfonline.com. This study compared different GC detectors (ECD, MS, and MS/MS), finding that ECD and MS/MS provided the best results regarding repeatability and sensitivity tandfonline.com.
While GC-ECD is sensitive, matrix effects can influence results. Studies have shown that matrix-matched calibration can help compensate for these effects researchgate.netresearchgate.net. In some cases, particularly with complex matrices like soybean extract, GC-MS/MS analysis might show low recovery rates for certain pesticides, including this compound, potentially due to matrix interferences acs.org. However, GC-ECD remains a valuable tool for this compound analysis, especially when dealing with electronegative compounds.
Method Validation and Performance Characteristics
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results europa.eupharmabeginers.com. Validation typically involves assessing parameters such as linearity, limits of detection and quantification, accuracy (recovery), and precision (repeatability and reproducibility) acs.orgeuropa.eujohronline.com. Several studies have reported on the validation of methods for this compound analysis, often utilizing GC-based techniques.
Linearity and Correlation Coefficients
Linearity refers to the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range johronline.comich.org. This is typically evaluated by analyzing samples with known concentrations and plotting the detector response against the analyte concentration to generate a calibration curve ich.orgthomasalittleconsulting.com. The linearity is often assessed by calculating the correlation coefficient (r or R²) of the regression line pharmabeginers.comich.org. A correlation coefficient close to 1 indicates a strong linear relationship.
Research on this compound analysis using GC-MS demonstrated good linearity over a range of 0.02–2.00 mg/L, with a correlation coefficient of 0.9994 researchgate.netresearchgate.net. Another study focusing on fungicides in must and wine by SPE and GC/MS reported linear regression coefficients of at least 0.9990 for the evaluated compounds, including this compound researchgate.net. In the analysis of pesticides in water samples using GC-ECD, analytical curves showed correlation coefficients (R) above 0.99 for this compound and other biocides, indicating a very strong correlation between concentration and signal scielo.br. For pesticide residue analysis in rice using GC-ECD, the linearity test met requirements with an average coefficient of determination (R²) of 0.98 heca-analitika.com.
Data on Linearity and Correlation Coefficients for this compound Analysis:
| Analytical Technique | Concentration Range | Correlation Coefficient (r or R²) | Source |
| GC-MS | 0.02–2.00 mg/L | 0.9994 | researchgate.netresearchgate.net |
| SPE-GC/MS (Must/Wine) | Not specified, but linear | ≥ 0.9990 | researchgate.net |
| GC-ECD (Water) | 0.5–10 ng/mL | > 0.99 | scielo.br |
| GC-ECD (Rice) | Various ranges | Average 0.98 | heca-analitika.com |
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, though not necessarily quantified precisely, while the Limit of Quantification (LOQ) is the lowest amount that can be reliably quantified with acceptable accuracy and precision europa.euthomasalittleconsulting.com. These limits are crucial for determining the sensitivity of an analytical method.
For this compound analysis using GC-MS, the LOD was reported as 0.13 μg/kg (S/N = 3) and the LOQ as 0.43 µg/kg (S/N = 10) researchgate.netresearchgate.net. In a study analyzing fungicides in must and wine, the calculated LOQ for this compound ranged from 1.5 to 3.4 μg/L in must and 1.1 to 3.8 μg/L in wine unirioja.es. Another method for pesticide residue analysis in rice using GC-ECD reported LOD values ranging from 0.013 to 0.017 mg/kg and LOQ values from 0.022 to 0.079 mg/kg heca-analitika.com. For organochlorine pesticides analyzed by GC-ECD, the LOQ was established at 0.01 mg kg⁻¹ researchgate.net. A study on biocides in seawater using GC-ECD found this compound concentrations ranging from 0.001 to 0.008 µg/L scielo.br.
Data on Limits of Detection and Quantification for this compound Analysis:
| Analytical Technique | LOD | LOQ | Matrix | Source |
| GC-MS | 0.13 μg/kg (S/N=3) | 0.43 µg/kg (S/N=10) | Vegetables | researchgate.netresearchgate.net |
| SPE-GC/MS | Not specified | 1.5–3.4 μg/L (must), 1.1–3.8 μg/L (wine) | Must, Wine | unirioja.es |
| GC-ECD | 0.013–0.017 mg/kg | 0.022–0.079 mg/kg | Rice | heca-analitika.com |
| GC-ECD (Organochlorines) | Not specified | 0.01 mg kg⁻¹ | Fruits, Vegetables | researchgate.net |
| GC-ECD | Not specified | Not specified | Seawater | scielo.br |
Recovery and Repeatability Studies
Recovery studies assess the accuracy of a method by determining the percentage of analyte recovered from a spiked sample europa.eujohronline.com. Repeatability (intra-laboratory precision) evaluates the variation in results obtained by the same analyst using the same equipment over a short period johronline.com. Reproducibility (inter-laboratory precision) assesses the variation when the analysis is performed in different laboratories under different conditions johronline.com.
However, recovery can be matrix-dependent. In GC-MS/MS analysis of pesticides in agricultural products, this compound showed a low recovery rate in soybean matrix, potentially due to matrix effects acs.org. Despite this, most vegetables met the criteria for recovery (60–120% for low concentration, 70–120% for high concentration) acs.org.
Data on Recovery and Repeatability for this compound Analysis:
| Analytical Technique | Matrix | Spiking Levels | Recovery Range (%) | Repeatability (% RSD) | Source |
| GC-MS | Vegetables | 0.01, 0.02, 0.05 mg/kg | 73.3–116.7 | 4.1–22.3 | researchgate.net |
| SPE-GC/MS | Must, Wine | 10, 50, 100 μg/L | 71–106 | Good overall | unirioja.es |
| SPE-GC/MS | Must, Wine | Not specified | 92.3–105.5 | < 10 | researchgate.net |
| GC-MS/MS | Soybean | Not specified | Low recovery observed | Similar trend to recovery | acs.org |
| GC-MS/MS | Most vegetables | Not specified | 60–120 (low), 70–120 (high) | Not specified | acs.org |
| GC-ECD | Rice | Not specified | 99.71–101.84 | 0.56–1.26 | heca-analitika.com |
| QuEChERS-GC-ECD | Fruits, Vegetables | Not specified | 80–120 | < 10 | researchgate.net |
Vi. Toxicological and Immunotoxicological Research on Dichlofluanid
Mammalian Toxicology Studies
Research into the mammalian toxicology of dichlofluanid encompasses studies examining its impact on mammalian cells in laboratory settings and observations from animal experiments inchem.orgijoir.gov.iqscielo.bruni.luinchem.orgscbt.com.
In Vitro Mammalian Cell Culture Assays
Studies utilizing in vitro mammalian cell cultures have explored the cytotoxic potential of this compound. This compound demonstrated concentration-dependent suppression of proliferative activity in various animal-derived cell cultures, including Madin-Darby Bovine Kidney (MDBK), Rabbit Kidney (RK13), Porcine Kidney (PK15), and Bovine Embryonic Pulmonary Cells (BEPC) d-nb.infoakjournals.com. RK13 cells were found to be the most sensitive among the tested cell lines, showing significant suppression of proliferation at concentrations ranging from 10⁻¹ to 10⁻⁴ M d-nb.infoakjournals.com. The cytotoxic effect, based on IC₅₀ values, indicated this compound had a greater effect than tolylfluanid (B52280), endosulfan, triallate, and simazine (B1681756) in these assays d-nb.infoakjournals.com.
This compound has also been shown to cause a significant cytotoxic effect on sheep peripheral leukocytes at a concentration of 10⁻¹ M d-nb.info. While the cytotoxicity in leukocytes was less pronounced than in the tested cell cultures, the function of lymphocytes was observed to be altered d-nb.info. Specifically, a significant decrease in the activation of sheep lymphocytes with phytohemagglutinine was noted at this compound concentrations of 10⁻² to 10⁻³ M, indicating an immunotoxic effect d-nb.info. Studies have also indicated that cell cultures adapted for in vitro growth are more sensitive to this compound (10⁻³–10⁻⁴ M) than freshly isolated native cells from blood d-nb.info.
Interactive table: Cytotoxic Effect of Pesticides on Animal Cell Cultures (Based on IC₅₀ values)
| Pesticide | IC₅₀ (M) |
| This compound | 10⁻³⁹⁴ |
| Tolylfluanid | 10⁻³⁶⁹ |
| Endosulfan | 10⁻³²⁴ |
| Triallate | 10⁻³¹² |
| Simazine | 10⁻¹⁷⁸ |
Interactive table: Sensitivity of Animal Cell Lines to Pesticides (Based on Average IC₅₀ values)
| Cell Line | Average IC₅₀ (M) |
| PK15 | 10⁻³²⁷ |
| RK13 | 10⁻³²¹ |
| MDBK | 10⁻²⁵⁵ |
| BEPC | 10⁻²⁵² |
Animal Studies and Observations
Animal studies have provided insights into the potential mutagenic, carcinogenic, acute, and long-term toxic effects of this compound, as well as its impact on specific organs scielo.bruni.luinchem.org.
Mutagenicity Assessments (e.g., Sister Chromatid Exchange)
This compound has been evaluated for its potential mutagenicity in various test systems medkoo.comhpc-standards.com. A sister chromatid exchange study conducted in the bone marrow of male and female Chinese hamsters did not indicate a mutagenic effect at oral doses of 1,000 and 2,000 mg/kg body weight inchem.org. In vitro tests using hamster ovary cells showed negative results for germ cell mutagenicity, though equivocal evidence was observed for mutation in mammalian somatic cells hpc-standards.com. The Ames test using S. typhimurium did not find this compound to be mutagenic hpc-standards.com. However, positive results were obtained in some in vivo mutagenicity tests, including the micronucleus test in mice hpc-standards.com.
Carcinogenicity Evaluations
Carcinogenicity evaluations of this compound have been conducted in animal models scielo.bruni.luinchem.org. A 24-month chronic toxicological study in mice, where the animals were fed this compound at dietary levels up to 5,000 ppm, did not provide evidence of oncogenicity inchem.org. Gross pathology and histopathology examinations in this study did not reveal substance-induced organ damage, and there was no indication of a significant dose-related increase in the location, types, or total number of tumors inchem.org. Under the conditions of this study, this compound was considered non-carcinogenic inchem.org.
Acute and Long-Term Toxicity Studies
Acute toxicity studies in rats have shown varying oral LD₅₀ values, ranging from 500 to 1000 mg/kg body weight for males and 525 mg/kg body weight for females inchem.orginchem.org. Symptoms of acute poisoning were generally non-typical, primarily involving decreased activity, with death occurring within one to four days at doses around the LD₅₀ inchem.org.
Long-term studies in rats, where the animals were fed diets containing this compound at levels up to 4500 ppm for two years, showed no differences in behavior, food consumption, or mortality compared to control groups inchem.orginchem.org. Hematology, liver function, and urine examinations at 4 and 24 months were also comparable inchem.orginchem.org. Gross pathology in animals that died or were sacrificed did not reveal dose-related effects inchem.org. In a four-month study in rats with dietary levels up to 10,000 ppm, doses up to 3000 ppm resulted in comparable food consumption, growth, hematology, urinalysis, mortality, and gross and microscopic pathology between experimental and control groups inchem.org. At 3000 ppm, male rats showed reduced heart weights and female rats showed increased liver weights inchem.org. At 10,000 ppm, there was a deterioration of general condition, decreased food intake, smaller weight gains, and higher mortality inchem.org. Changes in organ weights (decreased adrenal and heart weights, increased liver weights) and histopathological changes in the liver, kidneys, and spleen were observed at 10,000 ppm inchem.org.
In a two-year study in dogs fed diets containing this compound, levels up to 500 ppm showed comparable behavior, food consumption, body-weight changes, mortality, function tests of the liver and kidney, urinalysis, gross pathology, and final average body and organ weights to the control group inchem.org. Male dogs at 1500 ppm also showed comparable results, but female dogs at this level displayed changes in liver-function tests and decreased body weight inchem.org. Three out of four dogs fed 4500 ppm died and showed signs of impaired liver and kidney function before death inchem.org.
Interactive table: Acute Oral Toxicity (LD₅₀) in Rats
| Animal | Sex | Route | LD₅₀ (mg/kg body weight) | References |
| Rat | Male | Oral | 500-1000 | DuBois and Raymund, 1963 inchem.orginchem.org |
| Rat | Female | Oral | 525 | Anon., 1962; DuBois and Raymund, 1963 inchem.orginchem.org |
Immunotoxicological Effects
The immunotoxicological effects of this compound have been examined, particularly in the context of environmental exposure and potential impacts on both vertebrate and invertebrate immune responses. mdpi.comresearchgate.net
In Vitro Immunotoxicity Assays (e.g., Lymphocyte Proliferation)
In vitro studies have been utilized to assess the direct effects of this compound on immune cells. This compound has been shown to cause a significant cytotoxic effect on sheep peripheral leukocytes at a concentration of 10-1 M. d-nb.info Furthermore, research indicates a more pronounced immunotoxic effect when cultures of ovine lymphocytes were exposed to this compound after stimulation with phytohemagglutinin (PHA), a mitogen used to induce lymphocyte proliferation. This suggests that this compound can significantly decrease the activation of sheep lymphocytes at concentrations ranging from 10-2 to 10-3 M. d-nb.info Cell cultures adapted to in vitro growth conditions have demonstrated higher sensitivity to this compound (10-3–10-4 M) compared to native cells freshly isolated from blood. d-nb.info
An overview of the effect on lymphocyte proliferation:
| Species | Cell Type | Stimulant | This compound Concentration | Effect on Proliferation | Citation |
| Sheep | Lymphocytes | Phytohemagglutinin | 10-2–10-3 M | Significant decrease | d-nb.info |
Effects on Immune Cell Functionality (e.g., Phagocytes, Cytotoxic Cells)
This compound has been observed to adversely affect immunocyte lines, including phagocytes and cytotoxic cells, following exposure to sublethal concentrations. mdpi.comresearchgate.netresearchgate.net In studies using the colonial ascidian Botryllus schlosseri, a model organism for in vitro immunotoxicity studies, this compound at 0.05 μM (16.65 μg/L) induced haemocyte apoptosis and cell shrinkage, leading to a decrease in both motility and phagocytosis. mdpi.comresearchgate.netresearchgate.net At a lower concentration of 0.01 μM (3.33 μg/L), inhibition of pivotal enzymatic activities in both phagocytes and cytotoxic cells was observed. mdpi.comresearchgate.net This inhibition of enzymatic activities in B. schlosseri phagocytes occurred at concentrations lower than those reported for other tested antifoulants, including organotin compounds. mdpi.com Cytoskeletal alterations induced by this compound can immobilize haemocytes and negatively impact functional activities crucial for immune responses, such as chemotaxis and phagocytosis, potentially resulting in immunosuppression. mdpi.com
Summary of effects on immune cell functionality in Botryllus schlosseri:
| Cell Type | This compound Concentration | Observed Effects | Citation |
| Phagocytes | 0.05 μM (16.65 μg/L) | Apoptosis, cell shrinkage, decreased motility, decreased phagocytosis | mdpi.comresearchgate.netresearchgate.net |
| Cytotoxic cells | 0.05 μM (16.65 μg/L) | Apoptosis, cell shrinkage | mdpi.comresearchgate.net |
| Phagocytes | 0.01 μM (3.33 μg/L) | Inhibition of pivotal enzymatic activities | mdpi.comresearchgate.net |
| Cytotoxic cells | 0.01 μM (3.33 μg/L) | Inhibition of pivotal enzymatic activities | mdpi.comresearchgate.net |
| Phagocytes | 0.1 μM (33.3 μg/L) | Increased glutathione (B108866) oxidation, leading to stress conditions | mdpi.comresearchgate.net |
In sheep peripheral blood leukocytes, this compound caused significant suppression of the metabolic activity of phagocytic cells at concentrations ranging from 10-1 to 10-3 M. nih.gov
Oxidative Stress Markers in Immunocytes
Exposure to this compound has been linked to the induction of oxidative stress in immunocytes. In Botryllus schlosseri haemocytes, a significant loss of glutathione (GSH), a key antioxidant, was observed following exposure to this compound, particularly at the highest concentration tested (0.1 μM). mdpi.comresearchgate.netresearchgate.net This suggests that this compound can alter the oxidation state of cytoplasmic GSH. researchgate.net The significant loss of GSH could be an indirect cause of apoptosis induction in these cells. mdpi.com
In marine mysids (Neomysis awatschensis), exposure to this compound considerably induced oxidative imbalance. researchgate.netnih.gov At the No Observed Effect Concentration (NOEC) and 1/10 of the Lethal Concentration 50 (LC50) values, intracellular concentrations of malondialdehyde and glutathione increased, as did the enzymatic activities of catalase and superoxide (B77818) dismutase. researchgate.netnih.gov Conversely, exposure at the LC50 value led to a decrease in these oxidative parameters. researchgate.netnih.gov
Data on oxidative stress markers:
| Organism | Cell Type | This compound Concentration | Oxidative Stress Marker(s) | Observed Effect | Citation |
| Botryllus schlosseri | Haemocytes | 0.1 μM (33.3 μg/L) | Glutathione (GSH) | Significant loss/oxidation | mdpi.comresearchgate.netresearchgate.net |
| Neomysis awatschensis | (Whole organism/Immunocytes) | NOEC, 1/10 LC50 | Malondialdehyde, Glutathione, Catalase, Superoxide Dismutase | Increased intracellular concentrations/activities | researchgate.netnih.gov |
| Neomysis awatschensis | (Whole organism/Immunocytes) | LC50 | Malondialdehyde, Glutathione, Catalase, Superoxide Dismutase | Decreased values | researchgate.netnih.gov |
Vii. Synthesis and Derivatization Studies
Synthetic Pathways for Dichlofluanid and Analogues
The synthesis of this compound (N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide) typically involves the reaction of N',N'-dimethyl-N-phenylsulfamide with dichlorofluoromethanesulfenyl chloride. One described synthetic route involves adding N,N-dimethyl-N'-phenylsulfonamide to toluene (B28343), followed by the addition of sodium hydride at a low temperature (0-5 °C) and subsequent reaction at room temperature. chemicalbook.com A solution of fluorodichloromethylsulfonyl chloride in toluene is then added dropwise, with the reaction continuing at room temperature. chemicalbook.com The process may involve washing the reaction liquid with water to obtain an organic phase, which is then dried and concentrated to yield the crude product, followed by refinement to obtain the pure product. chemicalbook.com Another synthetic route mentioned involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzenesulphonamide in the presence of a base, described as a nucleophilic substitution where a chlorine atom on the triazine ring is replaced by the benzenesulphonamide group. ontosight.ai
Analogues of this compound, such as tolylfluanid (B52280), have also been synthesized and studied. Tolylfluanid is a sulfamide (B24259) derivative where a methyl group is substituted at the para position of the phenyl group of this compound. nih.gov
Structure-Activity Relationship (SAR) Studies for Fungicidal Efficacy
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of a compound affect its biological activity. For this compound, its fungicidal activity is attributed to the presence of the unstable dichlorofluoromethylthio (sulfenyl) moiety. chemicalbook.comchemicalbook.com This group is known to undergo rapid hydrolytic and metabolic degradation. chemicalbook.comchemicalbook.com By analogy with captan (B1668291), it is presumed that the dichlorofluoromethylthio moiety can be transferred to the sulfur atoms of cellular thiols like cysteine and glutathione (B108866). chemicalbook.comchemicalbook.com This transfer is thought to lead to the cleavage of the N-S bond in this compound, forming intermediates such as thiophosgene (B130339) or its monofluoro analogue, along with gaseous products like hydrogen sulfide, hydrogen chloride, and carbonyl sulfide. chemicalbook.comchemicalbook.com These intermediates, particularly thiophosgene or its monofluoro analogue, are rapidly hydrolyzed by water and may react with thiols such as cysteine to form addition products like thiazolidine-2-thione-4-carboxylic acid. chemicalbook.comchemicalbook.com
While specific detailed SAR studies focusing solely on extensive modifications of the this compound structure and their direct impact on fungicidal efficacy were not extensively detailed in the search results beyond the general mechanism involving the dichlorofluoromethylthio group, the principle of SAR is fundamental in the design and evaluation of fungicidal compounds. Studies on other fungicide classes, such as sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties or cinnamic acid esters, demonstrate how alterations to different parts of a molecule, such as substituents on a phenyl ring or alkyl groups, can significantly influence antifungal activity. mdpi.complos.org This highlights the importance of structural features in determining the biological effectiveness of fungicides.
Synthesis of this compound Derivatives for Modified Properties
The synthesis of derivatives of a lead compound like this compound is undertaken to explore compounds with modified properties, such as improved efficacy against specific pathogens, altered environmental persistence, or reduced toxicity. While direct detailed synthetic routes for a wide range of this compound derivatives with modified properties were not explicitly provided, the synthesis of analogues like tolylfluanid exemplifies this area of research. Tolylfluanid, a derivative with a methyl group on the phenyl ring, has also been used as a fungicide. nih.gov
The general approach to synthesizing derivatives involves chemical reactions that introduce, remove, or modify functional groups on the parent molecule. For instance, studies on the synthesis of other types of derivatives, such as thiazolo[4,5-b]pyridine (B1357651) derivatives or oxazepine derivatives, illustrate the chemical methodologies employed, including acylation, cyclocondensation, Knoevenagel condensation, alkylation, and reactions of imine groups with cyclic anhydrides. pensoft.netjmchemsci.com These methods, while applied to different compound classes, represent the types of chemical transformations that could be explored in the synthesis of this compound derivatives to alter their physical, chemical, and biological properties. The goal is often to fine-tune properties such as solubility, stability, and interaction with biological targets.
Viii. Regulatory Science and Risk Assessment of Dichlofluanid
Regulatory Status and Guidelines in Different Jurisdictions
The regulatory status of dichlofluanid has evolved over time in various jurisdictions, particularly in light of comprehensive risk assessments. In the European Union, this compound is notably no longer approved for use as a plant protection product nih.govherts.ac.uk. Its status under EC Regulation 1107/2009, which governs the placing of plant protection products on the market, is "Not approved," and its inclusion has expired herts.ac.uk. Similarly, its GB regulatory status is also "Not approved" herts.ac.uk.
Despite its non-approval for plant protection uses under Regulation (EC) No 1107/2009, this compound was approved as an existing active substance for use in biocidal products of product-type 21 under Commission Implementing Regulation (EU) 2017/796 europa.eu. However, its approval status for this use is also indicated as "No longer" approved according to Decision (EU) 2018/1622 chemikalieninfo.de.
The regulatory landscape reflects a comprehensive review process that considers the scientific evidence regarding the potential risks associated with the compound. The EU Pesticides Database lists this compound nih.gov. In New Zealand, this compound has HSNO Approval: HSR002837 Approved with controls nih.gov.
Scientific Approaches to Risk Assessment
Scientific risk assessment of this compound involves a detailed evaluation of its potential to cause harm under specific exposure conditions. This typically includes assessing its environmental fate and its toxicological and ecotoxicological properties.
Integration of Ecotoxicological and Toxicological Data
A key aspect of the risk assessment process is the integration of data from ecotoxicological and toxicological studies nih.govresearchgate.net. Ecotoxicological data assess the potential harm to non-target organisms and ecosystems, while toxicological data evaluate potential effects on human health.
For this compound, ecotoxicological studies have indicated moderate to high toxicity for most biodiversity, including aquatic life, bees, and worms, with the exception of birds herts.ac.uk. Aquatic toxicity tests with this compound have been conducted, primarily focusing on freshwater species researchgate.net. Studies have investigated its effects on marine invertebrates, noting that high toxicity has been reported researchgate.net. The toxicity of this compound's degradation products is also considered in environmental risk assessments researchgate.netresearchgate.net. For instance, as this compound is highly unstable in water, particularly alkaline conditions, undergoing hydrolysis to metabolites like dimethylaminosulphanilide (DMSA), it is recommended to base the environmental risk limit (ERL) on the metabolites formed rather than solely on the parent compound researchgate.net.
Toxicological assessments consider the potential effects on mammals. This compound has been reported to have low mammalian toxicity herts.ac.uk. However, studies in experimental animals have shown histological changes in the liver and proximal tubules iloencyclopaedia.org. Repeated oral administration has been associated with fluorosis due to the release of fluoride (B91410) during metabolism, leading to skeletal osteosclerosis in rats and mice europa.eu. Chronic nephropathy has also been observed in dogs following repeated oral administration europa.eu. The toxicology package for risk assessment includes information on absorption, distribution, metabolism, and excretion in mammals europa.eu.
The integration of these data involves comparing exposure levels with toxicity thresholds to characterize the potential risks to different receptors in the environment and to humans.
Predictive Models and In Silico Methodologies
Predictive models and in silico methodologies play an increasingly important role in the risk assessment of chemicals, including this compound researchgate.netiloencyclopaedia.orgijoir.gov.iq. These computational approaches can be used to estimate various properties and potential effects of a substance, reducing the need for extensive experimental testing and providing insights into potential hazards.
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) techniques, can provide structural-based predictive models for assessing the potential impact of chemicals researchgate.net. These methods can be used to predict toxicological endpoints, including acute and chronic toxicity to aquatic organisms researchgate.net. Studies have utilized in silico methods like ProTox-II to assess the safety and predict the toxicity characters of chemicals, including this compound and its hypothetical degradation products ijoir.gov.iqfra.go.jp. These models can calculate endpoints such as LD50, toxicity class, and potential organ toxicity ijoir.gov.iqfra.go.jp.
Predictive models are also used to assess the environmental fate of chemicals, such as estimating log Koc values, which indicate the potential for a substance to sorb to soil or sediment rema.gov.rw. While many models focus on predicting acute toxicity, there is ongoing work to develop and improve in silico models for predicting chronic toxicity data for aquatic organisms researchgate.net. The accuracy and ease of use of these in silico tools in risk assessment continue to be studied researchgate.net.
Policy Implications and Environmental Management Strategies
The scientific risk assessment of this compound has significant policy implications, leading to regulatory decisions aimed at managing potential environmental and health risks nih.govresearchgate.net. The non-approval and withdrawal of this compound for certain uses in regions like the EU reflect a policy decision based on the assessment of its risks nih.govherts.ac.uk.
Environmental management strategies related to compounds like this compound often focus on minimizing their release into the environment and mitigating their potential impacts. Given its historical use as a fungicide in agriculture and as an antifoulant, sources of environmental pollution include agricultural runoff and leaching from boat hulls researchgate.net.
Policies may promote the adoption of integrated pest management (IPM) systems to reduce reliance on chemical pesticides. For antifouling applications, the focus shifts to finding less hazardous alternatives and regulating the use and disposal of antifouling paints containing substances of concern researchgate.netresearchgate.net. The instability of this compound in water and the toxicity of its degradation products highlight the importance of considering the entire lifecycle and transformation products of the compound in environmental management strategies researchgate.netresearchgate.net. Environmental monitoring programs are also crucial for tracking the presence and concentrations of such substances in various environmental compartments to assess the effectiveness of management strategies and inform future policy decisions europa.eu.
Ix. Future Research Directions and Emerging Areas
Comprehensive Assessment of Mixture Toxicity
A significant area for future research involves the comprehensive assessment of dichlofluanid's toxicity in mixtures with other chemicals. Organisms in the environment are typically exposed to a combination of substances, and the joint toxicity of these mixtures can be distinct from the effects of individual components. nih.gov While the scientific understanding of mixture toxicology has advanced, particularly in ecotoxicology, further research is needed to understand the combined effects of multi-component mixtures, especially those involving chemicals with dissimilar modes of action. pan-europe.info
Future studies should focus on obtaining more and better empirical data on the toxicity of biocide mixtures, including those containing this compound, for various systems beyond antifouling applications, such as marine and terrestrial environments. bmuv.de Research on levels of biological complexity higher than individual organisms or populations, such as semi-field and field studies (e.g., aquatic mesocosms), is also needed to address chronic toxicity and exposure scenarios relevant for advanced environmental mixture risk assessment. bmuv.de Developing improved and agreed-upon guidelines for the design, interpretation, and documentation of ecotoxicological studies on mixtures is also a key future direction. bmuv.de
Development of Bioremediation Strategies for Environmental Contamination
Given the potential for environmental contamination by this compound, the development of effective bioremediation strategies is a crucial area for future research. Bioremediation, which utilizes the natural metabolic capabilities of microorganisms to degrade or detoxify contaminants, offers a promising and environmentally friendly approach to mitigating pollution. mdpi.comlkouniv.ac.innih.gov
Future research should explore techniques such as bioaugmentation, which involves introducing specific microbial strains known to degrade this compound or its transformation products, and biostimulation, which involves adding nutrients or other amendments to enhance the activity of native microbial communities. mdpi.comlkouniv.ac.in Integrating bioaugmentation and biostimulation could offer synergistic effects, maximizing the efficiency of remediation. mdpi.com Identifying and characterizing microorganisms capable of degrading this compound and its potentially toxic metabolites, such as N,N-dimethyl-N'-phenylsulfamide (DMSA) researchgate.netresearchgate.net, is essential. Research into the biodegradation pathways and the identification of biodegradation products is also important. lkouniv.ac.in While bioremediation is effective for various contaminants, challenges remain, such as ensuring adequate contact between microbes and contaminants in complex matrices like soil. lkouniv.ac.inresearchgate.net Future research should address these limitations to develop more robust and widely applicable bioremediation techniques for this compound-contaminated sites.
Exploration of Novel Analytical Techniques for Trace Detection
The ability to accurately detect and quantify this compound at trace levels in various environmental matrices is fundamental for assessing its environmental fate, exposure, and potential impacts. Future research should focus on exploring and developing novel analytical techniques that offer enhanced sensitivity, selectivity, and efficiency compared to existing methods. researchgate.netnih.gov
Recent advancements in analytical methodologies, particularly in sample preparation and chromatographic analysis coupled with advanced detection techniques like mass spectrometry, have improved the ability to detect antifouling biocides, including this compound, at trace levels. researchgate.netenea.itcsic.es However, environmental samples often contain complex matrices that can interfere with analysis, necessitating robust sample preparation steps like extraction and clean-up. enea.itcsic.es Future research could focus on miniaturized and micro-extraction techniques, which offer advantages such as reduced steps, lower operational costs, and greater environmental friendliness. csic.es Further advancements in detector technology, such as ultra-sensitive mass spectrometers and selective ionization techniques, could enhance detection capabilities and reduce background noise for trace-level analysis. drawellanalytical.com Exploring techniques like Surface-enhanced Raman spectroscopy (SERS) and improving the sensitivity and selectivity of spectral analysis methods also hold potential for pesticide residue detection. nih.gov
Data on the performance of a rapid determination method for this compound residues in vegetables using dispersive-SPE and GC-MS highlights the potential of advanced techniques:
| Parameter | Value | Method |
| Linearity (range) | 0.02–2.00 mg/L | GC-MS with external standard method |
| Correlation Coefficient | 0.9994 | GC-MS with external standard method |
| Limit of Detection | 0.13 μg/kg (S/N = 3) | Dispersive-SPE + GC-MS |
| Limit of Quantification | 0.43 µg/kg (S/N = 10) | Dispersive-SPE + GC-MS |
| Recoveries (spiked levels) | 73.3–106.7% (0.01 mg/kg), 83.3–116.7% (0.02 mg/kg), 83.3∼106.7% (0.05 mg/kg) | Dispersive-SPE + GC-MS |
| Relative Standard Deviations | 4.1–22.3% | Dispersive-SPE + GC-MS |
This example demonstrates the ongoing efforts to develop more sensitive and reliable methods for monitoring this compound in environmental and food samples. researchgate.net
Long-Term Ecological Impact Studies in Diverse Ecosystems
While studies have assessed some toxic effects of this compound on aquatic organisms, there is a need for more comprehensive long-term ecological impact studies in diverse ecosystems. researchgate.netresearchgate.net this compound has been used as a fungicide in agriculture and as a booster biocide in antifouling paints, leading to its presence in both terrestrial and aquatic environments. researchgate.net
Future research should investigate the long-term effects of this compound exposure on various trophic levels and ecological processes in different ecosystems, including freshwater, marine, and terrestrial environments. Studies on the impact on microbial communities, which play crucial roles in nutrient cycling and soil health, are particularly important, as these communities can be sensitive to chemical stressors like pesticides. nih.govpeercommunityin.orgpeercommunityin.org Assessing the effects on non-target organisms, including plants, invertebrates, and vertebrates, in these diverse settings is also critical. mdpi.comexcli.deresearchgate.netresearchgate.net Long-term monitoring studies are needed to understand the persistence and accumulation of this compound and its degradation products in different environmental compartments and their potential for bioaccumulation and biomagnification through food chains. researchgate.netexcli.de Such studies will provide valuable insights into the broader ecological consequences of this compound use and inform environmental risk assessments and management strategies.
Investigation of Resistance Development in Target and Non-Target Organisms
The potential for target organisms (fungi) to develop resistance to this compound, as well as the development of increased tolerance or altered sensitivity in non-target organisms due to chronic exposure, represents an important area for future investigation. The development of resistance in pest populations is a well-known phenomenon associated with the repeated use of fungicides and other pesticides. frac.info
Future research should focus on monitoring the development of resistance to this compound in fungal pathogens it targets in agricultural settings. Understanding the mechanisms of resistance development, such as modifications at the fungicide's primary site of action, is crucial for developing strategies to manage and mitigate resistance. frac.info Additionally, research is needed to investigate whether non-target organisms exposed to this compound develop increased tolerance or altered physiological responses over time. Studies on the effects of sublethal concentrations and chronic exposure on the sensitivity and adaptive responses of various non-target species would contribute to a better understanding of the long-term ecological implications of this compound use. researchgate.netmdpi.com This research can inform strategies to minimize the development of resistance and protect both agricultural productivity and environmental health.
Q & A
Q. What are the validated analytical methods for detecting and quantifying Dichlofluanid in environmental matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with optimized sample preparation protocols (e.g., solid-phase extraction). Validate methods via spike-recovery experiments and calibration curves to ensure precision (±5% RSD) and accuracy (≥95% recovery). Include quality control measures, such as blanks and replicates, to minimize matrix interference .
Q. What are the standard protocols for assessing this compound’s stability under controlled laboratory conditions?
Methodological Answer: Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Monitor degradation kinetics using spectrophotometry or LC-MS, and calculate half-lives (t₁/₂) via first-order rate equations. Ensure reproducibility by triplicate trials and statistical validation (e.g., ANOVA for inter-experimental variance) .
Q. How is this compound’s acute toxicity evaluated in non-target aquatic organisms?
Methodological Answer: Follow OECD Test Guidelines (e.g., OECD 202 for Daphnia magna). Prepare serial dilutions of this compound, expose organisms for 48–96 hours, and calculate median lethal concentrations (LC₅₀) using probit analysis. Include negative controls and account for solvent effects (e.g., acetone carriers) .
Advanced Research Questions
Q. How do conflicting reports on this compound’s endocrine-disrupting effects arise, and how can they be systematically resolved?
Methodological Answer: Perform a meta-analysis of existing studies to identify variables causing discrepancies (e.g., exposure duration, species sensitivity). Use subgroup analysis to isolate confounding factors (e.g., metabolite interference) and conduct in vitro receptor-binding assays (e.g., estrogen receptor transactivation) to clarify mechanisms. Apply the FINER criteria to ensure feasibility and relevance .
Q. What are the mechanistic pathways of this compound degradation in soil-microbe systems, and how do they vary with microbial diversity?
Methodological Answer: Employ stable isotope-labeled this compound (¹³C/¹⁵N) in microcosm experiments. Track degradation products via high-resolution mass spectrometry (HRMS) and correlate with microbial community shifts (16S rRNA sequencing). Use multivariate analysis (e.g., PCA) to link metabolite profiles to specific taxa .
Q. How does this compound interact with co-occurring environmental contaminants (e.g., heavy metals) to modulate ecotoxicity?
Methodological Answer: Design factorial experiments to test additive/synergistic effects. Expose model organisms (e.g., Chlorella vulgaris) to this compound and contaminants (e.g., Cu²⁺) at environmentally relevant ratios. Quantify oxidative stress biomarkers (e.g., glutathione levels) and apply response-surface methodology (RSM) to model interaction effects .
Q. What computational models predict this compound’s long-term environmental fate and bioaccumulation potential?
Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using log Kow and soil sorption coefficients (Kd). Validate predictions against field data using Bayesian calibration. Incorporate climate variables (e.g., rainfall) into fugacity models to simulate regional dispersion .
Methodological Considerations
- Data Contradiction Analysis : Systematically compare studies using PRISMA guidelines for systematic reviews. Highlight methodological differences (e.g., detection limits, sampling regimes) and conduct sensitivity analyses to identify critical variables .
- Ethical and Reproducibility Standards : Adhere to OECD/EPA guidelines for ecotoxicology. Archive raw data and analytical protocols in open-access repositories (e.g., Zenodo) to enable replication .
- Mixed-Methods Integration : Combine HPLC-based quantification with metagenomic profiling to link this compound persistence to microbial degradation capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
